Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a piperazine ring, and a sulfonyl group
Scientific Research Applications
Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with a carbamoyl group. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. Finally, the piperazine ring is attached through a nucleophilic substitution reaction, and the ethyl ester group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylmorpholine-1-carboxylate: Contains a morpholine ring instead of piperazine.
Uniqueness
Ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperazine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and carbamoyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-(5-carbamoylthiophen-3-yl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S2/c1-2-20-12(17)14-3-5-15(6-4-14)22(18,19)9-7-10(11(13)16)21-8-9/h7-8H,2-6H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCTQRGPBSNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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